molecular formula C12H18N4O2 B3059870 tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate CAS No. 1380300-41-3

tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate

Katalognummer B3059870
CAS-Nummer: 1380300-41-3
Molekulargewicht: 250.30
InChI-Schlüssel: GEZQBQFLOVYYKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1146085-63-3. It has a molecular weight of 235.29 and its IUPAC name is tert-butyl 3- (2-pyrazinyl)-1-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2/c1-12(2,3)17-11(16)15-7-9(8-15)10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature. It should be stored in a sealed container in a dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Industry

This compound is used as an intermediate in the synthesis of various pharmaceutical drugs . For instance, it is used in the production of Baricitinib , a drug used for the treatment of moderate to severe rheumatoid arthritis .

Anti-Inflammatory Activity

Baricitinib, which uses this compound as an intermediate, is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity .

Treatment of Rheumatoid Arthritis

Baricitinib has been approved by the European Union and Japan for the treatment of moderate to severe rheumatoid arthritis . It inhibits the intracellular signaling of many inflammatory cytokines such as IL-6 and IL-23 .

Green and Cost-Effective Synthesis

A green and cost-effective synthesis of this compound has been established for further scale-up production of Baricitinib . This synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in microchannel reactor to yield important quaternary heterocyclic intermediates .

Industrial Production

The procedure for the synthesis of this compound is reasonable, green, and suitable for industrial production . It addresses several drawbacks associated with previous methods, such as the use of expensive materials, pollutional reagents, and poor yields .

Research and Development

The synthetic method of Baricitinib, which uses this compound as an intermediate, has drawn great attention and been thoroughly investigated in recent years .

Safety and Hazards

The compound is classified under GHS07. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 . It’s recommended to handle this compound with appropriate safety measures.

Eigenschaften

IUPAC Name

tert-butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-6-13-4-5-14-10/h4-6,9H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQBQFLOVYYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145619
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate

CAS RN

1380300-41-3
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1380300-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrazinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(pyrazin-2-ylamino)azetidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.